molecular formula C13H11FO B8738049 2-(4-Fluorobenzyl)phenol CAS No. 401-30-9

2-(4-Fluorobenzyl)phenol

Cat. No.: B8738049
CAS No.: 401-30-9
M. Wt: 202.22 g/mol
InChI Key: XMPYZRODFDIJPK-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)phenol is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

401-30-9

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]phenol

InChI

InChI=1S/C13H11FO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8,15H,9H2

InChI Key

XMPYZRODFDIJPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a nitrogen stream, an n-butyllithium hexane solution (1.59 M, 4.9 mL) was added dropwise to a solution of 1-benzyloxy-2-bromobenzene (2.04 g, 7.75 mmol) in THF (60 mL) at −78° C. and the mixture was stirred at the same temperature for 20 minutes. To this solution, a solution of 4-fluorobenzaldehyde (801 mg, 6.45 mmol) in THF (10 mL) was added dropwise at −78° C. The mixture was stirred at the same temperature for 1.5 hours, and then a saturated ammonium chloride aqueous solution was added thereto and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride aqueous solution and dried (anhydrous magnesium sulfate), and then the solvent was distilled under reduced pressure to obtain a crude product (2.35 g) of the title compound. To a solution of the obtained crude product in methanol (15 mL), a 20% palladium hydroxide catalyst (186 mg) was added and furthermore 2N—HCl (400 μL) was added thereto. The mixture was stirred under a hydrogen atmosphere for three hours, and then the catalyst was filtered. The solvent was distilled under reduced pressure and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:5)] to obtain the title compound (996 mg, 77%).
Name
n-butyllithium hexane
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
801 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 μL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
186 mg
Type
catalyst
Reaction Step Six
Yield
77%

Synthesis routes and methods II

Procedure details

In a 100-ml, four-necked flask equipped with a magnetic stirrer, a reflux condenser and a thermometer were placed 22.6 g (0.1 mole, calculated based on a purity of 89%) of the 2-(4-fluorobenzylidene)cyclohexanone produced in Example 6 and 40 ml of diphenyl ether in this order. The flask inside was purged with nitrogen. Thereto was added 2.0 g (10 wt. %, 0.94 mmole as palladium) of 5% palladium carbon (a product of Wako Pure Chemical Industries, Ltd.). The system was made vacuum using an aspirator and then returned to ordinary pressure using nitrogen; this operation was repeated three times. Then, the system was stirred at 250° C. for 7 hours and cooled to room temperature. 100 ml of toluene was added to the system. Filtration was conducted to remove the palladium carbon. The filtrate was extracted with 100 ml of a 10% aqueous sodium hydroxide solution, and this operation was repeated twice. The aqueous layer was washed with 30 ml of toluene. To the resulting aqueous layer was added 35% hydrochloric acid until the aqueous layer became acidic, after which the aqueous layer was extracted with 100 ml of ethyl acetate. The ethyl acetate layer was washed with water and a saturated aqueous sodium chloride solution in this order. The ethyl acetate layer was dried over anhydrous sodium sulfate and then subjected to vacuum distillation to remove ethyl acetate, to obtain 14.8 g of a red oil. Yield: 73% The purity of the intended product in the oil was 77% as measured by gas chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
73%

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-2-(4-fluorobenzyl)phenol (compound 78, step a, 6.0 gm, 21.4 mmol), 1.2 g of palladium on activated carbon (10%) and 100 mL of methanol in a glass reaction vessel was shaken at 50 psi H2 over night, filtered and concentrated under reduced pressure. The resulting light orange oil was dissolved in 180 mL dichloromethane and washed 1× with NaHCO3 saturated solution. The organic was dried over Na2SO4, filtered and concentrated under reduced pressure to afford 2-(4-fluorobenzyl)phenol (4.52 gm, 100%): 1H NMR (200 MHz, DMSO-d6): δ 9.39 (s, 1H), 7.22 (m, 2H), 7.02 (m, 3H), 6.74 (m, 2H), 3.84 (s, 2H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=methylene chloride-hexanes (1:1); Rf=0.32.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 78
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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